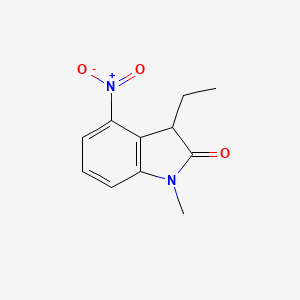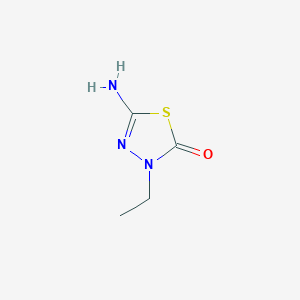
5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethyl hydrazinecarboxylate with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.
科学的研究の応用
Chemistry
In chemistry, 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds containing the thiadiazole ring have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the amino group and the thiadiazole ring can interact with biological targets, leading to various therapeutic effects.
Medicine
In medicine, derivatives of thiadiazole compounds are explored for their potential as drug candidates. Their ability to interact with enzymes and receptors makes them promising for the development of new pharmaceuticals.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 5-amino-1,3,4-thiadiazole-2-thiol
- 3-ethyl-1,3,4-thiadiazole-2-thione
- 5-amino-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both the amino group and the ethyl group on the thiadiazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C4H7N3OS |
|---|---|
分子量 |
145.19 g/mol |
IUPAC名 |
5-amino-3-ethyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-2-7-4(8)9-3(5)6-7/h2H2,1H3,(H2,5,6) |
InChIキー |
OMHGIOAINDVQMF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)SC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


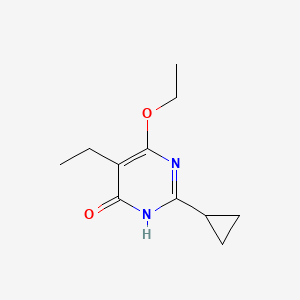
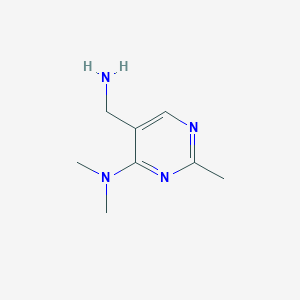
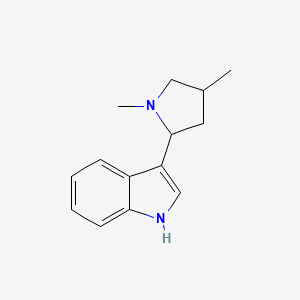
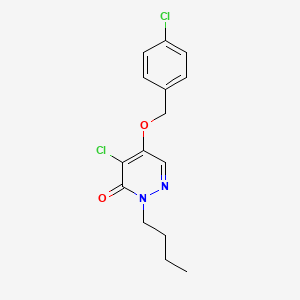
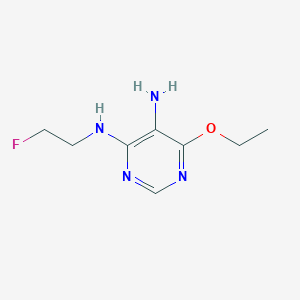
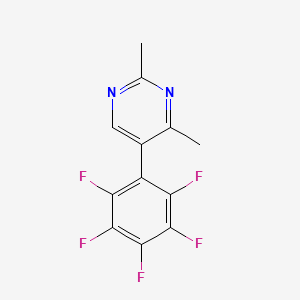
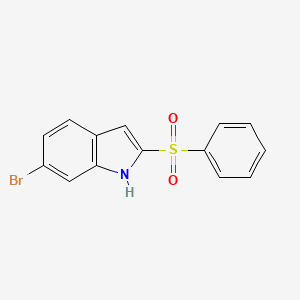
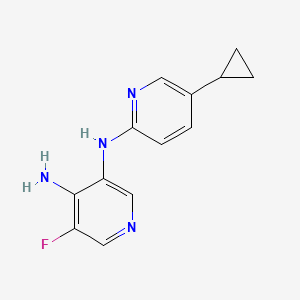
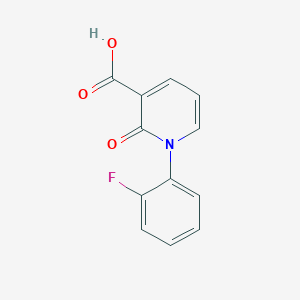
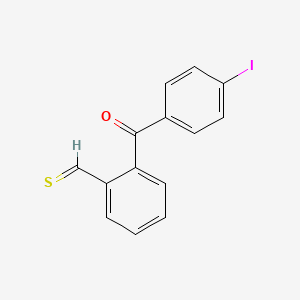
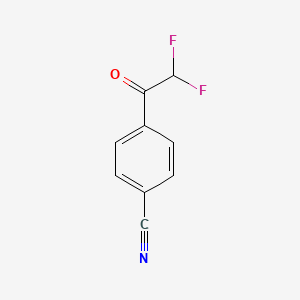
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
